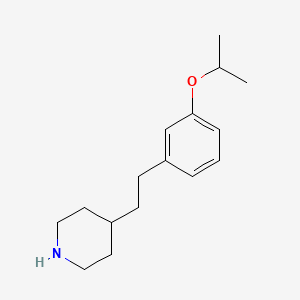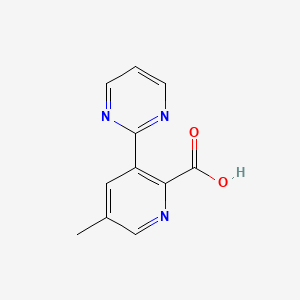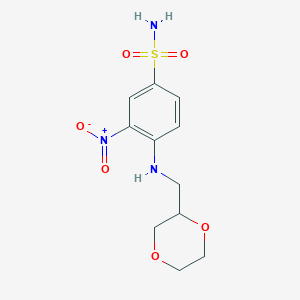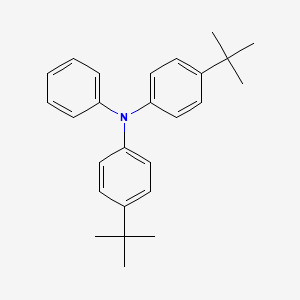![molecular formula C10H11NO3 B13990188 (2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid CAS No. 933708-57-7](/img/structure/B13990188.png)
(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenols with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes intramolecular amidation to yield the desired benzoxazine derivative .
Industrial Production Methods
Industrial production of benzoxazine derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, thereby accelerating the cyclization process and reducing reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo derivatives back to the original compound.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions include various oxo and hydroxy derivatives, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a potassium channel activator, the compound binds to potassium channels, leading to their opening and subsequent hyperpolarization of the cell membrane . This action can result in various physiological effects, such as antihypertensive activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydro-2H-1,4-benzoxazin-3-one: This compound shares a similar benzoxazine ring structure but differs in its functional groups.
2,3-dihydro-1,4-benzoxazine: Another benzoxazine derivative with slight variations in its ring structure and substituents.
Uniqueness
2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
933708-57-7 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-11-5-6-14-9-4-2-1-3-8(9)11/h1-4H,5-7H2,(H,12,13) |
Clé InChI |
MKQDLENGVAZKHV-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC=CC=C2N1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)


![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)








